N-(pyrrolidine-1-carboximidoyl)benzamide
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Overview
Description
N-(pyrrolidine-1-carboximidoyl)benzamide is a compound that features a pyrrolidine ring attached to a benzamide group. This compound is part of a broader class of nitrogen-containing heterocyclic compounds, which are known for their diverse biological and medicinal properties . The pyrrolidine ring, in particular, is a versatile scaffold in medicinal chemistry due to its ability to enhance the pharmacokinetic and pharmacodynamic properties of drug candidates .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(pyrrolidine-1-carboximidoyl)benzamide typically involves the condensation of benzoic acids with amines. One efficient method reported involves the use of ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4) . This method is noted for its green chemistry approach, offering a rapid, mild, and high-yielding pathway for the preparation of benzamide derivatives .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would likely involve scalable versions of the laboratory synthesis methods. This could include the use of continuous flow reactors to enhance reaction efficiency and yield while maintaining the green chemistry principles .
Chemical Reactions Analysis
Types of Reactions
N-(pyrrolidine-1-carboximidoyl)benzamide can undergo various chemical reactions, including:
Reduction: This involves the addition of hydrogen or the removal of oxygen, commonly using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Lewis acids like ZrCl4, which facilitate the condensation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions could produce amines or alcohols .
Scientific Research Applications
N-(pyrrolidine-1-carboximidoyl)benzamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N-(pyrrolidine-1-carboximidoyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can enhance the binding affinity and selectivity of the compound towards its target, potentially leading to improved therapeutic effects . The exact pathways involved depend on the specific biological context and the nature of the target molecules .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrrolidine derivatives, such as:
- Pyrrolidine-2-one
- Pyrrolidine-2,5-diones
- Prolinol
Uniqueness
N-(pyrrolidine-1-carboximidoyl)benzamide is unique due to its specific structural features, which confer distinct pharmacological properties. The combination of the pyrrolidine ring with the benzamide group allows for versatile interactions with biological targets, making it a valuable scaffold in drug discovery .
Properties
Molecular Formula |
C12H15N3O |
---|---|
Molecular Weight |
217.27 g/mol |
IUPAC Name |
N-(pyrrolidine-1-carboximidoyl)benzamide |
InChI |
InChI=1S/C12H15N3O/c13-12(15-8-4-5-9-15)14-11(16)10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2,(H2,13,14,16) |
InChI Key |
WUUKIFPZWFWSBN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C(=N)NC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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